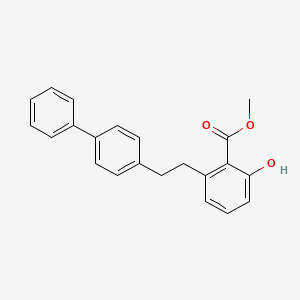

2-Methoxy-6-nonyl-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

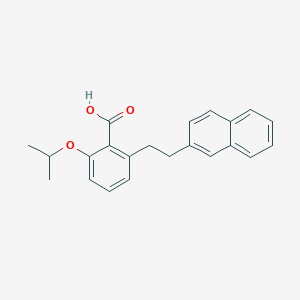

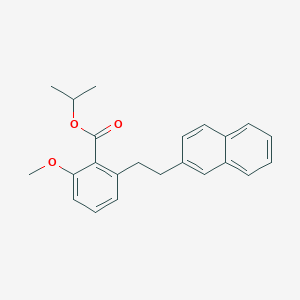

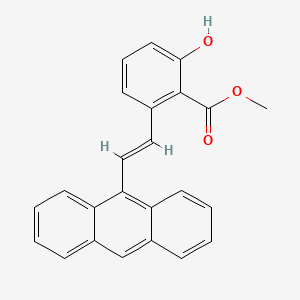

“2-Methoxy-6-nonyl-benzoic acid methyl ester” is a type of ester. It is derived from benzoic acid, which is a common component in a variety of plants and fungi. The molecular formula of this compound is C9H10O3, and it has a molecular weight of 166.1739 . It is also known by several other names, including o-Anisic acid, methyl ester; o-Methoxybenzoic acid methyl ester; Methyl o-methoxybenzoate; Methyl 2-methoxybenzoate; 2-Methoxybenzoic acid, methyl ester; Dimethyl salicylate; o-Methoxy methyl benzoate; Methyl o-anisate; Methylsalicylate methyl ether; Methyl ester of o-Methoxybenzoic acid; Dimethyl derivative of Salicylic acid; Benzoic acid, o-methoxy-, methyl ester .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a methoxy group (OCH3) attached to the second carbon and a nonyl group attached to the sixth carbon . The exact 3D structure can be viewed using specialized software .Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. One of the most common is hydrolysis, which can be catalyzed by either an acid or a base. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Applications De Recherche Scientifique

Synthesis and Catalysis

Methyl benzoate and benzoic acid derivatives are commonly used in catalysis and synthesis research. For example, the study of methyl benzoate and benzoic acid reduction on yttrium oxide demonstrated how these compounds are reduced to benzaldehyde, indicating their role in catalytic processes and synthetic chemistry (S. T. King & E. J. Strojny, 1982).

Crystal Structure Analysis

Research into the synthesis and crystal structure of benzoic acid methyl ester derivatives contributes to our understanding of molecular structures and potential pharmaceutical applications. For instance, the crystal structure of a specific benzoic acid methyl ester derivative was analyzed, revealing conjugated systems within the molecule, which could be important for understanding reactivity and designing new molecules (H. Ming & D. South, 2004).

Green Chemistry and Sustainable Processes

The selective synthesis of methyl esters from guaiacol and benzoic anhydride using novel catalysts such as alkali-promoted hydrotalcite demonstrates the role of these compounds in developing environmentally friendly chemical processes. This research not only highlights the importance of esters in synthesis but also emphasizes the move towards greener, more sustainable chemistry (Shivaji L. Bhanawase & G. Yadav, 2017).

Anticorrosive Properties

Methyl esters are also explored for their anticorrosive properties, which are vital in protecting metals in acidic environments. The intelligent and efficient synthesis of new inhibitors against the corrosion of mild steel in acidic media using derivatives of benzoic acid methyl esters shows the potential industrial applications of these compounds in corrosion protection (N. Arrousse et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 2-methoxy-6-nonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-12-15-13-11-14-16(20-2)17(15)18(19)21-3/h11,13-14H,4-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWFENWHWRRWDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6338980.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)